molecular formula C10H12BFO4 B13452165 (2-Fluoro-4-(1-methoxy-1-oxopropan-2-yl)phenyl)boronic acid

(2-Fluoro-4-(1-methoxy-1-oxopropan-2-yl)phenyl)boronic acid

Cat. No.: B13452165
M. Wt: 226.01 g/mol
InChI Key: UHOLRWQKCZNWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluoro-4-(1-methoxy-1-oxopropan-2-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a fluorinated aromatic ring, which is further substituted with a methoxy and oxopropyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-(1-methoxy-1-oxopropan-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through optimized Suzuki-Miyaura coupling reactions. The process involves the use of high-throughput reactors and continuous flow systems to enhance reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis has been explored to further reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-(1-methoxy-1-oxopropan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Fluoro-4-(1-methoxy-1-oxopropan-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(1-methoxy-1-oxopropan-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition. Additionally, the fluorinated aromatic ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylboronic acid: Similar in structure but lacks the methoxy and oxopropyl groups.

    4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the fluorine and oxopropyl groups.

    Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate: An impurity of Enzalutamide with similar structural features.

Uniqueness

(2-Fluoro-4-(1-methoxy-1-oxopropan-2-yl)phenyl)boronic acid is unique due to its combination of a fluorinated aromatic ring, a methoxy group, and an oxopropyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

[2-fluoro-4-(1-methoxy-1-oxopropan-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BFO4/c1-6(10(13)16-2)7-3-4-8(11(14)15)9(12)5-7/h3-6,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOLRWQKCZNWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(C)C(=O)OC)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BFO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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